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molecular formula C3Cr2O9 B8686710 Dichromium tricarbonate CAS No. 6449-00-9

Dichromium tricarbonate

Cat. No. B8686710
M. Wt: 284.02 g/mol
InChI Key: XHFVDZNDZCNTLT-UHFFFAOYSA-H
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Patent
US08580221B2

Procedure details

500 g of a 10% aqueous solution of sodium carbonate and 86.4 g of a 35% aqueous solution of chromium chloride (manufactured by Nippon Chemical Industrial Co., Ltd.) were each placed in a container and prepared. Next, the aqueous solution of sodium carbonate and the aqueous solution of chromium chloride were adjusted to a reaction temperature of 20° C. Unlike Example 1, the aqueous solution of sodium carbonate was added to the aqueous solution of chromium chloride at a speed of 10 g/min, while the aqueous solution of chromium chloride was stirred. The produced precipitate was filtered and washed with water to obtain a chromium (III) carbonate cake. This chromium (III) carbonate cake was dried in a vacuum at 40° C. for 48 hours to obtain a blue-green chromium (III) carbonate powder. Measurement as in Example 1 was performed for this chromium (III) carbonate. The results are shown in the following Table 3. However, the solubility was measured only immediately after the production.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[Cl-].[Cr+3:8].[Cl-].[Cl-]>>[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:8].[C:1](=[O:2])([O-:4])[O-:3].[C:1](=[O:2])([O-:4])[O-:3].[Cr+3:8] |f:0.1.2,3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cr+3].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
were adjusted to a reaction temperature of 20° C
FILTRATION
Type
FILTRATION
Details
The produced precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Cr+3].C([O-])([O-])=O.C([O-])([O-])=O.[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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